![molecular formula C24H36BN3O7 B8328580 rel-(R)-3-(2-((1S,4S)-4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B8328580.png)
rel-(R)-3-(2-((1S,4S)-4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(2-(trans-4-(2-(tert-butoxycarbonylamino)ethylamino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[e][1,2]oxaborinine ring, which is known for its stability and reactivity in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-(trans-4-(2-(tert-butoxycarbonylamino)ethylamino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid typically involves multiple steps, including the formation of the benzo[e][1,2]oxaborinine ring and subsequent functionalization. Common synthetic routes may involve the use of protecting groups such as tert-butoxycarbonyl (Boc) to protect amine functionalities during the synthesis .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including batch and continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to amines.
Substitution: The benzo[e][1,2]oxaborinine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would produce an amine .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its amide and hydroxyl functionalities .
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action for ®-3-(2-(trans-4-(2-(tert-butoxycarbonylamino)ethylamino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Shares the tert-butoxycarbonyl protecting group but lacks the benzo[e][1,2]oxaborinine ring.
N-Boc-hydroxylamine: Contains the Boc group and hydroxylamine functionality but differs in overall structure.
Uniqueness
The uniqueness of ®-3-(2-(trans-4-(2-(tert-butoxycarbonylamino)ethylamino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid lies in its combination of the benzo[e][1,2]oxaborinine ring with multiple functional groups, providing a versatile platform for various chemical and biological applications .
Properties
Molecular Formula |
C24H36BN3O7 |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
(3R)-2-hydroxy-3-[[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]cyclohexyl]acetyl]amino]-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid |
InChI |
InChI=1S/C24H36BN3O7/c1-24(2,3)34-23(32)27-12-11-26-17-9-7-15(8-10-17)13-20(29)28-19-14-16-5-4-6-18(22(30)31)21(16)35-25(19)33/h4-6,15,17,19,26,33H,7-14H2,1-3H3,(H,27,32)(H,28,29)(H,30,31)/t15?,17?,19-/m0/s1 |
InChI Key |
VRYGRDKYLPCVOV-KVWWFHCMSA-N |
Isomeric SMILES |
B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCNC(=O)OC(C)(C)C)O |
Canonical SMILES |
B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


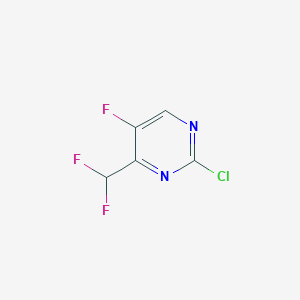
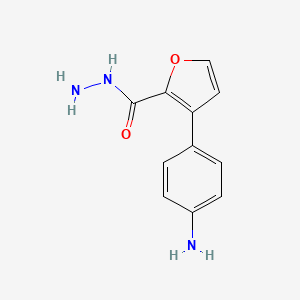
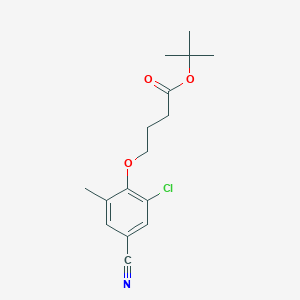
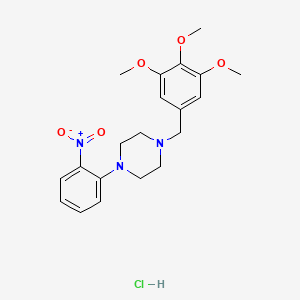
![2-[4-(2-Pyrimidinylamino)cyclohexyl]ethanol](/img/structure/B8328529.png)
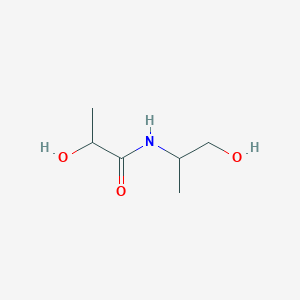
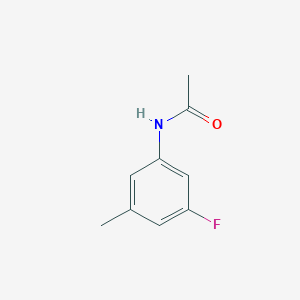
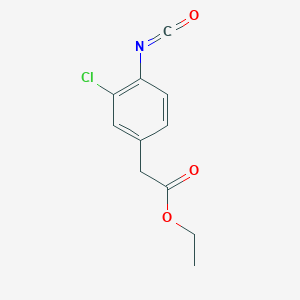
![2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile](/img/structure/B8328549.png)
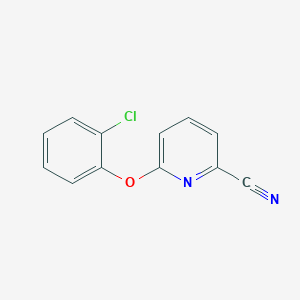
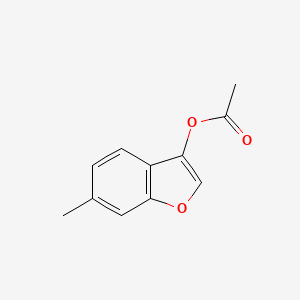
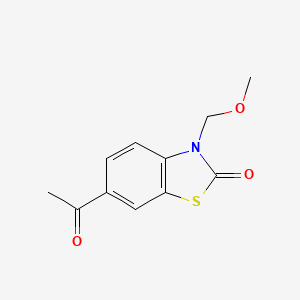

![6-[(1-Methylethyl)oxy]-5-(methyloxy)-3-pyridinecarboxylic acid](/img/structure/B8328586.png)
